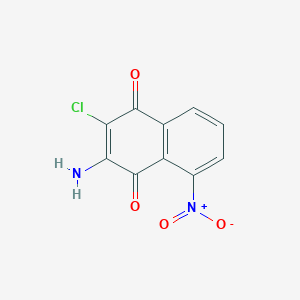

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes amino, chloro, and nitro functional groups attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione typically involves multi-step reactions starting from readily available naphthalene derivatives One common method involves the nitration of 2-chloro-1,4-naphthoquinone to introduce the nitro group at the 5-position

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions due to its electron-deficient quinone core. Notable examples include:

Key Observations :

-

Substitution at position 3 is favored due to the electron-withdrawing nitro and chloro groups, which direct nucleophilic attack .

-

Reaction conditions (e.g., solvent choice, base strength) critically influence yields .

Addition Reactions

The compound participates in Michael 1,4-addition reactions, particularly with nucleophiles:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., aldehydes, amines) | Formation of regioisomeric derivatives |

Mechanistic Details :

-

The quinone’s electron-deficient carbonyl groups facilitate nucleophilic attack at the α-position .

-

Regioisomers (2-chloro vs. 3-chloro derivatives) exhibit differential reactivity and biological activity .

Redox and Biomolecular Interactions

The compound’s redox activity stems from its quinone structure, enabling interactions with biomolecules:

Biological Implications :

-

Redox cycling generates reactive oxygen species (ROS), contributing to cytotoxic effects .

-

DNA-binding studies suggest potential anticancer mechanisms via interference with replication .

Structural Analog Comparisons

Comparative analysis with similar naphthoquinones highlights reactivity differences:

| Compound | Substitution Pattern | Key Feature | Reference |

|---|---|---|---|

| 5-Nitronaphthalene-1,4-dione | Nitro group only | Lower reactivity due to fewer EWG | |

| Plumbagin | Natural analog with methyl groups | Stronger biological activity |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-amino-2-chloro-5-nitronaphthalene-1,4-dione exhibit significant anticancer properties. The compound can be modified to create amino naphthoquinone derivatives that target various cancer cell lines. For instance, studies have shown that these derivatives can inhibit the proliferation of breast cancer cells effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Amino naphthoquinones derived from this compound have been synthesized and tested against a range of bacterial and fungal pathogens. The results suggest promising antibacterial and antifungal activities, making these derivatives potential candidates for new antimicrobial agents .

Antimalarial and Antiviral Research

Additionally, compounds based on this compound have been explored for their antimalarial and antiviral activities. The synthesis of various regioisomeric amino-naphthoquinones has led to the identification of compounds with potent activity against malaria parasites and certain viruses .

Materials Science

Fluorescent Materials

Recent studies have indicated that this compound can be utilized in the development of solid-state fluorescent materials. This application is particularly relevant in the fields of optoelectronics and sensor technology, where fluorescent compounds are essential for various applications .

Environmental Studies

Environmental Monitoring

The compound's derivatives are also being investigated for their potential use in environmental monitoring. Due to their ability to interact with various environmental pollutants, these compounds can serve as indicators for the presence of harmful substances in ecosystems .

Summary Table of Applications

Case Studies

- Anticancer Research : A study conducted by Mahalapbutr et al. (2022) demonstrated that amino naphthoquinone derivatives synthesized from this compound showed significant inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

- Antimicrobial Evaluation : In another study by Giang et al. (2023), a series of naphthoquinone derivatives were synthesized and tested against pathogenic bacteria and fungi, revealing strong antimicrobial properties that could lead to new therapeutic agents .

- Fluorescent Material Development : Kumari et al. (2022) reported the successful synthesis of indole-fused nitrogen heterocycles from this compound, which exhibited solid-state fluorescence suitable for optoelectronic applications .

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione involves its interaction with biological molecules through redox reactions and covalent modifications. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the amino and nitro groups can participate in covalent bonding with nucleophilic sites on proteins and DNA, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-chloro-1,4-naphthoquinone: Similar structure but lacks the nitro group.

2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Contains an isopentylamino group instead of the nitro group.

3,3’-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione): Contains hydroxyl groups instead of amino and nitro groups.

Uniqueness

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione is unique due to the presence of both amino and nitro groups on the naphthoquinone core, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione (also referred to as 3-Amino-2-chloro-5-nitro-1,4-naphthoquinone) is a synthetic organic compound belonging to the naphthoquinone family. Its unique structure, characterized by an amino group, a nitro group, and a chlorine atom on a naphthalene backbone, endows it with diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.

- Molecular Formula : C10H7ClN2O4

- Molecular Weight : Approximately 244.62 g/mol

The presence of functional groups significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential utility in developing new antibiotics.

Anticancer Activity

Research has also explored the anticancer properties of this naphthoquinone derivative. It has been identified as a potential inhibitor of various cancer cell lines, particularly through its interaction with cellular pathways involved in tumor growth and proliferation. For instance, studies have indicated that this compound can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involves disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The electrophilic nature of the nitro and carbonyl groups allows for interactions with nucleophiles in biological systems.

- ROS Generation : The compound promotes oxidative stress within cells, leading to damage and triggering apoptotic pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which are crucial for tumor growth .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-1,4-naphthoquinone | Lacks amino and nitro groups | Used primarily as an oxidizing agent |

| 5-Nitro-1,4-naphthoquinone | Contains a nitro group but lacks chlorine | Exhibits strong antimicrobial properties |

| 2-Amino-1,4-naphthoquinone | Contains amino but lacks chlorine and nitro | Known for its role in redox reactions |

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-2-chloro-5-nitronaphthalene-1,4-dione, and how can reaction conditions be optimized?

- The compound is typically synthesized via sequential functionalization of naphthalene-1,4-dione derivatives. A chlorination step using reagents like thionyl chloride or phosphorus pentachloride is followed by nitration (e.g., HNO₃/H₂SO₄) and amination (e.g., ammonia in ethanol). Optimization involves controlling temperature (0–5°C for nitration to avoid over-nitration) and stoichiometric ratios (e.g., 1.2 equivalents of NH₃ for selective amination). Purity is enhanced by recrystallization in ethanol .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and FT-IR for functional groups (C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight. For crystal structure determination, single-crystal X-ray diffraction (XRD) with SHELX refinement (e.g., SHELXL-2018) resolves bond lengths/angles and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

- According to GHS classification, it is acutely toxic (Category 4), causes skin/eye irritation (Category 2), and may induce respiratory irritation. Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do substituent positions influence the compound’s electronic properties and reactivity?

- The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 5 and 2, respectively, create a conjugated system that stabilizes the quinoid structure, increasing electrophilicity at the 3-amino group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~3.1 eV), enhancing redox activity. X-ray crystallography confirms planarity (torsion angles <5°), facilitating π-stacking interactions in solid-state applications .

Q. How can researchers design bioactivity assays to evaluate its antimicrobial potential?

- Follow protocols from studies on analogous naphthoquinones:

- Fungal assays : Test against Candida tenuis via broth microdilution (MIC range: 2–64 µg/mL) using RPMI-1640 medium .

- Bacterial assays : Screen against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Note that nitro groups may enhance selectivity against fungi over bacteria due to differential membrane permeability .

Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected regioselectivity)?

- Contradictions may arise from competing resonance effects or solvent polarity. For example, nitration at position 5 (vs. 6) can be confirmed via HPLC-MS with isotopic labeling or ²D NMR (COSY/NOESY) to track intermediate formation. Computational modeling (e.g., transition state analysis in Gaussian) identifies steric/electronic barriers .

Q. How does crystal packing affect the compound’s stability and solubility?

- XRD data reveal intermolecular hydrogen bonds (N–H⋯O=C, ~2.8 Å) and π-π interactions (3.4 Å spacing between naphthoquinone rings), reducing solubility in nonpolar solvents. Solubility can be improved via co-crystallization with PEG-400 or by synthesizing sulfonate salts .

Q. Methodological Guidance Table

Properties

CAS No. |

50711-47-2 |

|---|---|

Molecular Formula |

C10H5ClN2O4 |

Molecular Weight |

252.61 g/mol |

IUPAC Name |

3-amino-2-chloro-5-nitronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2 |

InChI Key |

VQRYNKPNEVXKNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.